DFHBI -

DFHBI

Catalog Number: EVT-8188874
CAS Number:
Molecular Formula: C12H10F2N2O2
Molecular Weight: 252.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DFHBI is classified under the category of organic compounds known as imidazolinones. Its chemical formula is C12H10F2N2O2C_{12}H_{10}F_{2}N_{2}O_{2}, with a molecular weight of approximately 252.22 g/mol. The compound is commercially available from various suppliers for research purposes, and it is typically presented in a lyophilized form with a purity greater than 95% .

Synthesis Analysis

Methods of Synthesis

DFHBI can be synthesized through several chemical pathways that involve the condensation of appropriate precursors. The synthesis generally includes the following steps:

  1. Starting Materials: The synthesis begins with 3,5-difluoro-4-hydroxybenzaldehyde and 2,3-dimethylimidazolinone.
  2. Condensation Reaction: A condensation reaction occurs between the aldehyde and the imidazolinone to form the desired imidazolinone structure.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

The synthetic process may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Technical Details

The synthesis can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm the structure and purity of DFHBI .

Molecular Structure Analysis

Structure

DFHBI features a complex molecular structure that includes:

  • An imidazolinone ring which contributes to its fluorescent properties.
  • A benzene ring with fluorine substituents that enhance its photophysical characteristics.

This structure allows DFHBI to adopt a planar conformation when bound to RNA aptamers, which is crucial for its fluorescence activation.

Data

  • Chemical Formula: C12H10F2N2O2C_{12}H_{10}F_{2}N_{2}O_{2}
  • Molecular Weight: 252.22 g/mol
  • CAS Number: 1241390-29-3
  • Peak Excitation Wavelength: 447 nm
  • Peak Emission Wavelength: 501 nm when bound to Spinach aptamer .
Chemical Reactions Analysis

Reactions

DFHBI undergoes specific interactions with RNA aptamers that lead to fluorescence activation. The primary reaction involves:

  1. Binding Reaction: DFHBI binds to the Spinach or Broccoli aptamer forming a stable complex.
  2. Fluorescence Activation: Upon binding, the non-fluorescent DFHBI transforms into a fluorescent state due to conformational changes induced by the aptamer's structure.

Technical Details

The binding affinity of DFHBI for these aptamers is typically in the submicromolar range, indicating strong interactions that facilitate effective imaging applications .

Mechanism of Action

Process

The mechanism by which DFHBI operates involves several steps:

  1. Aptamer Recognition: DFHBI recognizes and binds specifically to RNA aptamers like Spinach.
  2. Conformational Change: Binding induces a conformational change in both DFHBI and the aptamer, stabilizing the fluorescent complex.
  3. Fluorescence Emission: The resulting complex emits fluorescence upon excitation, allowing visualization of RNA in cellular environments.

Data

Quantitative measurements indicate that the dissociation constant KdK_d for DFHBI binding to Spinach is approximately 7.9 µM, demonstrating its efficacy as a fluorescent probe in live-cell imaging studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol; maximum solubility concentrations are around 32 mg/mL in DMSO .

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light to prevent degradation.
  • Fluorescence Characteristics: Exhibits low background fluorescence in solution but becomes highly fluorescent upon binding with RNA aptamers.

Relevant data from spectroscopic analyses show significant changes in absorption and emission spectra upon complex formation with RNA .

Applications

DFHBI has become an essential tool in molecular biology for various applications:

  • RNA Imaging: Used extensively for visualizing RNA dynamics within living cells through fluorescence microscopy.
  • Biochemical Studies: Serves as a probe for studying RNA interactions and modifications.
  • Synthetic Biology: Facilitates the design of novel RNA-based sensors and circuits by providing real-time feedback on RNA behavior.

These applications underscore DFHBI's significance in advancing our understanding of RNA biology and its potential therapeutic implications .

Fluorogenic RNA Aptamer Systems Involving DFHBI

Mechanisms of Fluorescence Activation in Spinach-DFHBI Complexes

DFHBI (3,5-Difluoro-4-hydroxybenzylidene imidazolinone) is intrinsically non-fluorescent in aqueous solution due to free rotation around its benzylidene bond and rapid non-radiative decay. Fluorescence activation occurs exclusively upon binding to specific RNA aptamers like Spinach, which enforce a planar, rigidified conformation of DFHBI resembling the chromophore environment in green fluorescent protein. This restriction inhibits non-radiative decay pathways, enabling radiative relaxation with a peak emission at 501 nm [2] [6].

The photocycle of Spinach-DFHBI involves reversible light-driven processes distinct from irreversible photobleaching. Under 473 nm illumination, the complex undergoes rapid photoconversion (koff = 11.7–21.2 s⁻¹), leading to transient dissociation of DFHBI and fluorescence decay. Subsequent recovery (85–95% of initial signal) occurs spontaneously in the dark due to fluorogen rebinding [2]. This photophysical behavior necessitates low-repetition illumination schemes for live-cell imaging to minimize complex dissociation.

Table 1: Photophysical Properties of Spinach-DFHBI Complexes

PropertyValueMeasurement Conditions
Fluorescence Lifetime4.0 ± 0.1 ns20°C, 40 mM HEPES, 125 mM KCl
Excitation Maximum447 nmIn vitro, pH 7.5
Emission Maximum501 nmIn vitro, pH 7.5
Dissociation Rate (koff)11.7–21.2 s⁻¹0.2 kW/cm² illumination intensity
Photoconversion Recovery85–95% in darkAfter 2-second illumination

Spectroscopic analyses reveal discrepancies between absorption (427 nm peak) and fluorescence excitation spectra (460 nm peak) in DFHBI-Baby Spinach complexes. This suggests conformational heterogeneity within the bound state, potentially involving cis-trans isomerization or competing dark binding sites [7].

Structural Determinants of Broccoli and Squash Aptamer-DFHBI Interactions

Broccoli, a 49-nucleotide aptamer derived via fluorescence-activated cell sorting (FACS), exhibits enhanced performance with DFHBI compared to Spinach. Its optimized tertiary structure reduces magnesium dependence, enabling robust folding at physiological Mg²⁺ concentrations (0.5–1 mM). This results in 100% increased cellular brightness in E. coli compared to Spinach2 [3]. The Broccoli-DFHBI complex shares spectral properties with Spinach (λex/λem ≈ 472/507 nm) but achieves higher quantum yield due to improved fluorophore shielding [3] [6].

Squash aptamers bind the cyanine-derived fluorophore DFHO (structurally distinct from DFHBI) but exemplify engineering principles relevant to DFHBI systems. Their binding pockets utilize π-stacking and hydrogen bonding to rigidify fluorophores, analogous to Broccoli’s interactions with DFHBI. Mutagenesis studies confirm that conserved guanines (G9, G21, G48) and adenines (A15, A44) form critical stacking contacts with DFHBI’s imidazolinone ring [4] [9].

Table 2: Comparative Analysis of DFHBI-Binding Aptamers

AptamerLength (nt)Kd (μM)Brightness Relative to SpinachKey Structural Innovations
Spinach980.3–1.3Original G-quadruplex binder
Spinach2950.51.8×Stabilized stem-loops
Broccoli490.42.0×Reduced Mg²⁺ dependence, no tRNA scaffold
Baby Spinach564.40.95×Truncated G-quadruplex core

Engineering Miniaturized Aptamers (Baby Spinach, Corn) for Enhanced DFHBI Binding

Baby Spinach (56 nucleotides) exemplifies structure-guided minimization of the original Spinach aptamer. By removing non-essential helical domains while retaining the G-quadruplex core, it achieves 95% of Spinach’s fluorescence intensity despite a higher dissociation constant (Kd ≈ 4.4 μM vs. 0.3–1.3 μM). This truncation improves mechanical stability and reduces misfolding in ribosomal RNA fusions [5] [7].

Corn represents a divergent 28-nucleotide aptamer evolved to bind DFHO rather than DFHBI. However, its homodimeric architecture provides insights for DFHBI aptamer engineering. Corn functions as a quasisymmetric dimer encapsulating one fluorophore at its interface, with six unpaired adenosines forming a base-less recognition pocket. This unique topology enables exceptional photostability (100-fold improvement over Spinach) through fluorophore burial [4]. Though not a DFHBI-binder, Corn’s dimerization principle inspired heterodimeric Spinach mutants for detecting RNA-RNA interactions.

Table 3: Miniaturized Aptamers for DFHBI/GFP-like Fluorophores

AptamerLength (nt)FluorophoreQuantum YieldApplication Advantages
Baby Spinach56DFHBI≈0.80Ribosomal tagging, nuclease resistance
Broccoli49DFHBI≈0.85Mammalian cell expression without Mg²⁺ boost
Corn28DFHO≈0.75Extreme photostability, split aptamer designs

Role of G-Quadruplex Motifs in Aptamer-DFHBI Complex Stability

G-quadruplexes serve as central structural platforms for DFHBI binding across multiple aptamers. In Spinach, a unique two-tiered G-quadruplex forms via double chain-reversal loops (G22-G23 and G26-G27), stabilized by an octacoordinate potassium ion between tetrad layers. This motif positions DFHBI in a planar conformation through π-stacking with G-quartets and hydrogen bonding with adjacent nucleotides (e.g., U62, A24) [5].

Broccoli’s G-quadruplex exhibits reduced magnesium dependence due to optimized loop geometry and tertiary interactions. This enables efficient folding under cellular potassium concentrations (≈140 mM), whereas Spinach requires >2 mM Mg²⁺ for stability. Crowded molecular environments further stabilize these motifs by promoting compact folding [3] [8]. Mutational studies confirm that G-quadruplex disruption abolishes fluorescence: Replacement of key guanines (G8, G13, G32) in Broccoli reduces DFHBI affinity by >100-fold [3].

Table 4: Cation Dependence in G-Quadruplex-Aptamers

AptamerK⁺ Half-Saturation (mM)Mg²⁺ Enhancement Threshold (mM)G-Quadruplex Topology
Spinach9.62.0Two-tiered parallel
Broccoli<5None requiredThree-tiered hybrid
Baby Spinach8.21.5Two-tiered parallel

The G-quadruplex motif demonstrates exceptional conformational plasticity. In Spinach, cation substitution (Na⁺ → K⁺) induces tetrad rearrangements that alter DFHBI binding affinity, while molecular crowding agents like PEG 200 mimic intracellular conditions, reducing Kd by 3-fold [5] [8]. This flexibility enables rational engineering of next-generation aptamers with tuned fluorophore specificity and environmental responsiveness.

Properties

Product Name

DFHBI

IUPAC Name

5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3

InChI Key

ZDDIJYXDUBFLID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C

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